molecular formula C17H23NO4 B121040 (2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 153074-95-4

(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B121040
M. Wt: 305.4 g/mol
InChI Key: JPNHKKRLLDYCIZ-KGLIPLIRSA-N
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Description

“(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C17H22FNO4 . It’s also known by other names such as Boc-Pro {4-Bzl (2-F)}-OH . The compound has a molecular weight of 323.4 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a benzyl group and a tert-butoxycarbonyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 323.4 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its relative hydrophobicity . It has one hydrogen bond donor and several hydrogen bond acceptors .

Scientific Research Applications

Conformational and Structural Analysis

  • Conformational Properties : The compound exhibits specific conformational properties, such as the adoption of an envelope conformation in its pyrrolidine ring, influencing its interaction and stability in various applications (Yuan, Cai, Huang, & Xu, 2010).

Synthesis and Structural Design

  • Role in Neuraminidase Inhibitors : It serves as a core structure in the design and synthesis of influenza neuraminidase inhibitors, demonstrating its significance in antiviral research (Wang et al., 2001).
  • Synthesis of Glutamic Acid Analogue : Used in synthesizing glutamic acid analogues, indicating its utility in creating modified amino acids for diverse biochemical applications (Hart & Rapoport, 1999).

Crystallography and Chemical Properties

  • Crystal Structure Analysis : The compound's crystal structure has been extensively studied, providing insights into its chemical behavior and potential applications in crystallography (Rajalakshmi et al., 2013).

Pharmacological Relevance

  • Role in Antilipidemic Agents : Its derivatives have been evaluated for antilipidemic activity, highlighting its relevance in developing new therapeutic agents (Ohno et al., 1999).

Chemical Reactions and Synthesis

  • Nucleophilic Addition Reactions : The compound is involved in nucleophilic addition reactions, essential in organic synthesis and pharmaceuticals (Jagtap et al., 2016).

Microbial Activity Studies

  • Evaluation of Anti-Microbial Activity : Some of its derivatives have been synthesized and evaluated for their antimicrobial activities, indicating its potential in developing new antimicrobial agents (Pund et al., 2020).

Catalytic Applications

  • Use in Platinum-Catalyzed Reactions : The compound has been used in platinum-catalyzed asymmetric hydroformylation of olefins, showcasing its utility in catalysis (Stille et al., 1991).

Safety And Hazards

The specific safety and hazards associated with this compound are not detailed in the available resources . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The future directions for this compound are not specified in the available resources . Given its complex structure, it could potentially be used in the synthesis of a variety of other compounds.

properties

IUPAC Name

(2S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(10-14(18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNHKKRLLDYCIZ-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
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(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
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(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Citations

For This Compound
1
Citations
C Klöck, Z Herrera, M Albertelli… - Journal of Medicinal …, 2014 - ACS Publications
Transglutaminase 2 (TG2) is a ubiquitously expressed enzyme that catalyzes the posttranslational modification of glutamine residues on protein or peptide substrates. A growing body of …
Number of citations: 54 pubs.acs.org

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